Tetrauret

Description

Structure

3D Structure

Properties

IUPAC Name |

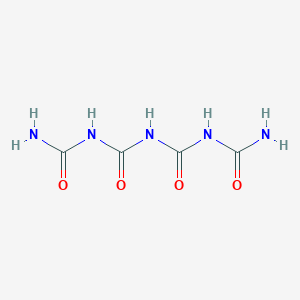

1-carbamoyl-3-(carbamoylcarbamoyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O4/c5-1(10)7-3(12)9-4(13)8-2(6)11/h(H7,5,6,7,8,9,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVQZQLYGXXOJIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)NC(=O)NC(=O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901307038 | |

| Record name | Triimidotetracarbonic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6054-68-8 | |

| Record name | Triimidotetracarbonic diamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6054-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triimidotetracarbonic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Synthesis of Tetrauret and Its Derivatives

Condensation Polymerization Approaches for Urea (B33335) Oligomers

Condensation polymerization is a primary route for forming urea oligomers. This process involves the reaction of monomers to form dimers, trimers, and larger oligomers, typically with the concurrent elimination of a small molecule like ammonia (B1221849). wikipedia.orgyoutube.com Achieving specific oligomer lengths, such as that of tetrauret, necessitates precise control over the reaction conditions and pathways.

Heating urea is a direct method for inducing condensation, leading to the formation of oligomers such as biuret (B89757) and triuret (B1681585) through the elimination of ammonia. wikipedia.org However, this process can be difficult to control and often results in a mixture of products, including the more thermodynamically stable cyclic compound, cyanuric acid. wikipedia.orgnih.gov

The thermal behavior of urea is highly dependent on temperature. Precise temperature control is crucial for guiding the synthesis towards linear oligomers and away from unwanted side products.

Temperature: The decomposition and condensation of urea occur in distinct stages based on temperature. Below 160°C, decomposition is minimal, with slow evaporation of molten urea being the primary process. nih.gov As temperatures increase towards 200°C, the formation of biuret and ammonia becomes more significant. At temperatures above 240°C, the residual material is predominantly cyanuric acid, indicating that higher temperatures favor cyclization over the formation of longer linear oligomers like this compound. nih.gov A direct synthesis for triuret involves heating thin layers of urea, which facilitates the escape of the ammonia byproduct. wikipedia.org

Pressure: While detailed studies on the effect of pressure on this compound synthesis are limited, the principles of condensation reactions suggest that pressure would influence the equilibrium. The condensation of urea to form oligomers involves the release of ammonia gas. wikipedia.org According to Le Chatelier's principle, conducting the reaction under high pressure would inhibit the removal of ammonia, thus disfavoring the forward condensation reaction. Conversely, performing the reaction under vacuum could facilitate the removal of ammonia and drive the reaction towards oligomer formation.

Solvent Systems: Thermal condensation of urea is often performed in a melt phase without a solvent. researchgate.net The use of a high-boiling, inert solvent could potentially offer better temperature control and influence the reaction pathway by altering the solubility of intermediates and products. However, the reactivity of many solvents with the intermediates at the required temperatures presents a significant challenge.

Table 1: Effect of Temperature on Urea Thermal Decomposition Products

| Temperature Range | Primary Process and Products | Reference |

|---|---|---|

| 140-160 °C | Melting and slow evaporation of urea; minimal decomposition. | nih.gov |

| ~200 °C | Formation of biuret and ammonia becomes significant. | nih.gov |

| >240 °C | Formation of cyanuric acid is favored; little urea or biuret remains. | nih.gov |

Catalysts can significantly alter the reaction pathways in urea condensation, potentially favoring the formation of linear oligomers over cyclic byproducts. While acid catalysis is common in urea-formaldehyde condensations, its role in the direct oligomerization of urea is complex and can also promote decomposition. acs.orgncsu.eduresearchgate.net Base catalysis, however, has shown promise in related reactions. For instance, the synthesis of triuret can be achieved by reacting urea with dimethyl carbonate using potassium methoxide (B1231860) as a catalyst. wikipedia.org Similarly, anhydrous potassium carbonate is an effective catalyst for the condensation polymerization of urea with dipropyl carbonate to form poly(carbonyl urea) oligomers. jcsp.org.pk These examples suggest that basic catalysts can effectively promote the nucleophilic attack of urea and its derivatives, guiding the reaction toward the formation of longer chains.

Table 2: Catalytic Systems for Synthesis of Urea Oligomers

| Reactants | Catalyst | Primary Product | Reference |

|---|---|---|---|

| Urea and Dimethyl Carbonate | Potassium Methoxide | Triuret | wikipedia.org |

| Urea and Dipropyl Carbonate | Anhydrous Potassium Carbonate | Poly(carbonyl urea) Oligomer | jcsp.org.pksemanticscholar.org |

| Urea and Methyl Carbamate | Potassium Carbonate | Poly(carbonyl urea) | pastic.gov.pk |

Step-growth polymerization offers a more controlled approach to building urea-based oligomers compared to direct thermal condensation. wikipedia.orglibretexts.org This strategy involves the stepwise reaction between bifunctional or multifunctional monomers, allowing for the gradual construction of polymer chains. wikipedia.org By carefully selecting monomers and reaction conditions, it is possible to synthesize oligomers like poly(carbonyl urea), which consists of repeating urea units and can be considered a polymer containing this compound and other urea oligomer segments.

A key strategy for the controlled synthesis of poly(carbonyl urea) involves reacting urea with carbonate precursors, such as dimethyl carbonate (DMC) or dipropyl carbonate (DPrC). jcsp.org.pkresearchgate.net This method avoids the harsh conditions and lack of control associated with direct thermal condensation. The reaction proceeds through a condensation polymerization where the carbonate acts as a carbonylating agent, linking urea molecules together.

Research has shown that poly(carbonyl urea) oligomers (PCUO) with an average degree of polymerization from 1 to 5 can be synthesized by reacting urea and DPrC in the presence of anhydrous potassium carbonate as a catalyst. jcsp.org.pk The degree of polymerization is highly dependent on the reaction parameters.

Table 3: Optimized Conditions for Poly(carbonyl urea) Oligomer (PCUO) Synthesis from Urea and DPrC

| Parameter | Optimized Value/Range | Effect on Polymerization | Reference |

|---|---|---|---|

| Molar Ratio (Urea:DPrC) | 1.5 : 1 | Optimizes yield and degree of polymerization. | jcsp.org.pk |

| Reaction Temperature | 160 °C | Balances reaction rate against thermal decomposition of the product. | jcsp.org.pk |

| Reaction Time | 8 hours | Allows for sufficient chain growth to achieve desired oligomer length. | jcsp.org.pk |

| Catalyst | Anhydrous Potassium Carbonate | Effectively catalyzes the condensation reaction. | jcsp.org.pk |

This method provides a viable route to oligomers that inherently contain this compound and related structures within their chains. A specific synthesis of pure this compound involves the reaction of chlorosulfonyl isocyanate with biuret in acetonitrile (B52724). nih.gov

A more sophisticated approach for the precise incorporation of this compound units into a polymer involves the design and synthesis of functional monomers. nih.gov This strategy is central to creating polymers with highly controlled structures. Instead of relying on the statistical condensation of urea, one could first synthesize a molecule containing a biuret or triuret core and then append reactive functional groups to its ends.

For example, a monomer could be designed by taking a pre-formed triuret molecule and functionalizing its terminal amino groups to react in a subsequent step-growth polymerization. This could involve reacting the triuret with a molecule that introduces a polymerizable group, such as an isocyanate or an alcohol, allowing it to act as a building block in the synthesis of polyurethanes or polyureas. mdpi.comlibretexts.org By using this "macro-monomer" in a polymerization with a suitable co-monomer (e.g., a diisocyanate or a diol), the triuret—and by extension, the this compound—unit can be incorporated into the polymer backbone in a deliberate and controlled manner. This approach offers the highest potential for creating well-defined materials containing this compound segments.

Isocyanate-Based Coupling Reactions

Isocyanate-based coupling reactions represent a versatile and efficient approach for the formation of urea linkages, which are the fundamental building blocks of this compound and its oligomeric counterparts. These reactions leverage the high reactivity of the isocyanate group towards nucleophiles, particularly amines, to construct the characteristic carbonyldiurea backbone.

The hydroamination of isocyanates with amines is a direct and atom-economical method for the synthesis of ureas and their oligomers. This reaction involves the addition of an N-H bond of an amine across the C=N double bond of an isocyanate. Recent advancements have demonstrated that the use of specific catalysts can control the extent of isocyanate insertion, leading to the formation of higher urea oligomers, including this compound.

For instance, iron(II) complexes have been shown to be effective precatalysts for the hydroamination of isocyanates. By modifying the reaction conditions, such as the nucleophilicity of the amine, it is possible to facilitate the insertion of up to four isocyanate molecules into an N-H bond, yielding triuret and this compound derivatives. This catalytic approach offers a pathway to these higher oligomers that can be challenging to access through other synthetic routes.

Table 1: Iron(II)-Catalyzed Hydroamination for Urea Oligomer Synthesis

| Amine Nucleophilicity | Predominant Product(s) |

| Low | Urea, Biuret |

| High | Triuret, this compound |

This table illustrates the general trend of product formation based on the nucleophilicity of the amine used in the iron(II)-catalyzed hydroamination of isocyanates.

Chlorosulfonyl isocyanate (CSI) is a highly reactive reagent known for its utility in various organic transformations. Its reactivity can be harnessed for the synthesis of higher urea oligomers from lower-order precursors. A notable example is the synthesis of this compound from the reaction of chlorosulfonyl isocyanate with biuret. nih.gov This method provides a direct route to extend the urea chain by one unit. The reaction proceeds through the formation of an N-sulfonylurea intermediate, which can be subsequently hydrolyzed to yield the desired this compound. Similarly, this strategy can be extended to the synthesis of pentauret by reacting CSI with triuret. nih.gov

Table 2: Synthesis of Higher Urea Oligomers using Chlorosulfonyl Isocyanate (CSI)

| Starting Urea Oligomer | Product |

| Biuret | This compound |

| Triuret | Pentauret |

This table summarizes the synthesis of higher urea oligomers from the reaction of lower oligomers with chlorosulfonyl isocyanate.

The incorporation of urea linkages into polymer backbones can significantly modify their properties, introducing hydrogen bonding sites that can enhance thermal and mechanical characteristics. Diisocyanates are key reagents for forming these linkages within polymer systems. In the context of poly(trimethylene carbonate) (PTMC), diisocyanates can be used to link polymer chains or introduce urea segments. While the primary reaction of diisocyanates with the hydroxyl end-groups of PTMC leads to urethane (B1682113) linkages, subsequent reactions with any introduced amine functionalities or with water can lead to the formation of urea and biuret structures. The formation of longer urea oligomers such as this compound within these systems is less common and would depend on specific reaction conditions that favor the sequential reaction of isocyanate groups with newly formed urea N-H bonds. The much slower reaction rate of isocyanates with urea N-H bonds compared to primary amines or water makes the formation of hierarchical tertiary oligo-uret structures more likely in water-blown polyurethane foam synthesis, where the reaction kinetics are significantly slower than in diamine-diisocyanate pathways.

Selective Synthesis of this compound Isomers and Higher Oligomers

The selective synthesis of specific this compound isomers and higher urea oligomers presents a significant challenge due to the multiple reactive sites on the growing oligomer chain. Achieving control over the regiochemistry and stereochemistry of the newly formed urea bonds is crucial for accessing molecules with well-defined structures and properties.

Strategies for Regio- and Stereoselective Formation

The synthesis of linear versus branched this compound isomers requires careful control over the reaction conditions and the choice of reagents. The use of protecting groups on the terminal amino groups of a growing urea oligomer can direct the reaction to the internal N-H groups, potentially leading to the formation of branched structures. Conversely, protecting the internal N-H groups would favor linear chain extension.

For the stereoselective synthesis of this compound, the introduction of chiral centers is necessary. This can be achieved by using chiral amines or isocyanates as starting materials. Chiral catalysts, such as chiral thioureas, have been successfully employed in asymmetric synthesis to control the stereochemistry of reactions involving isocyanates. While the direct stereoselective synthesis of this compound has not been extensively reported, the principles of asymmetric catalysis with chiral ureas and thioureas suggest that such control is feasible. The development of catalysts that can recognize the stereochemistry of the growing oligomer and direct the addition of the next monomer unit will be key to achieving stereocontrolled synthesis of higher urea oligomers.

Isolation and Purification Techniques for Urea Oligomers

The separation and purification of this compound from a mixture of other urea oligomers (biuret, triuret, etc.) and starting materials is a critical step in its synthesis. Due to the similar polarities and chemical properties of these oligomers, their separation can be challenging.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of urea oligomers. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, can effectively separate these compounds based on their slight differences in hydrophobicity. The choice of column, mobile phase composition, and gradient elution profile are crucial parameters to optimize for achieving baseline separation of the desired this compound isomer.

Fractional crystallization is another valuable technique for the purification of this compound, particularly when dealing with larger quantities. This method relies on the differences in solubility of the various urea oligomers in a specific solvent at different temperatures. By carefully controlling the cooling rate of a saturated solution, it is possible to selectively crystallize the desired this compound, leaving impurities and other oligomers in the mother liquor. The choice of solvent is critical and must be determined empirically to achieve efficient separation.

Green Chemistry Principles in this compound Synthesis

While specific green chemistry applications for this compound synthesis are not extensively documented, the broader principles of green chemistry offer a framework for developing more sustainable synthetic routes. unibo.it These principles encourage the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes. unibo.itnih.gov

Solvent-Free and Catalyst-Free Methodologies

In the pursuit of greener chemical processes, solvent-free and catalyst-free reactions are highly desirable as they reduce waste and simplify purification. researchgate.netresearchgate.net While specific solvent-free or catalyst-free methods for this compound are not detailed in existing literature, analogous research on urea and thiourea (B124793) derivatives has demonstrated the feasibility of such approaches. researchgate.netresearchgate.net These methods often involve thermal conditions or microwave irradiation to facilitate the reaction in the absence of a solvent or catalyst. nih.gov The development of similar methodologies for this compound could significantly enhance the environmental profile of its synthesis. researchgate.netnih.gov

Sustainable Feedstock Utilization

Below is a summary of potential green synthetic approaches for urea-based compounds, which could be theoretically applied to this compound synthesis.

| Green Chemistry Approach | Potential Application to this compound Synthesis | Anticipated Benefits |

| Solvent-Free Synthesis | Reaction of precursors under thermal or microwave conditions without a solvent. | Reduced solvent waste, simplified product isolation, potentially lower energy consumption. |

| Catalyst-Free Synthesis | Designing reaction conditions that do not require a catalyst, possibly using high temperature or pressure. | Avoids catalyst toxicity, cost, and contamination of the final product. |

| Sustainable Feedstocks | Utilizing urea derived from green ammonia and captured CO2. | Reduced reliance on fossil fuels, lower carbon footprint, contributes to a circular economy. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of Tetrauret in the solution state. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of proton and carbon signals, confirmation of the covalent framework, and investigation of dynamic processes such as conformational exchange and hydrogen bonding equilibria.

Proton (¹H) NMR spectroscopy provides foundational information regarding the number and chemical environment of the amide (N-H) protons in the this compound molecule. The spectrum, typically acquired in a hydrogen-bond-accepting solvent like dimethyl sulfoxide-d6 (DMSO-d6), reveals multiple distinct signals corresponding to the chemically inequivalent N-H protons.

Experimental ¹H NMR data for this compound shows several broad resonances, indicating the presence of dynamic exchange processes on the NMR timescale. These processes may include rotation around C-N bonds and the making and breaking of intra- and intermolecular hydrogen bonds. The observed chemical shifts are characteristic of amide protons and are influenced by their specific location within the molecule and their participation in hydrogen bonding.

A reported ¹H NMR spectrum for this compound synthesized from chlorosulfonyl isocyanate and biuret (B89757) yielded the following signals. researchgate.net

Interactive Table 1: ¹H NMR Chemical Shift Data for this compound Select a row to highlight the corresponding proton group in a conceptual structure.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.60 | Broad | 1H | N-H proton in a unique chemical environment, likely involved in strong hydrogen bonding. |

| 9.75 | Broad | 2H | N-H protons in a second distinct environment. |

| 7.25 | Broad | 2H | N-H protons in a third distinct environment. |

| 6.90 | Broad | 2H | N-H protons corresponding to the terminal primary amide groups. |

The significant downfield shifts (δ > 9 ppm) for some protons are indicative of strong deshielding, a common feature for amide protons involved in robust hydrogen bond donation, such as to a carbonyl oxygen. The broad nature of all signals suggests that at room temperature, the molecule is not locked in a single conformation but is undergoing exchange between multiple conformational states.

Carbon-13 (¹³C) NMR spectroscopy is used to identify the carbon framework of a molecule. For this compound, which lacks an alkyl backbone, the ¹³C NMR spectrum is expected to be characterized exclusively by signals in the carbonyl region. While specific experimental ¹³C NMR data for this compound is not detailed in the surveyed literature, the expected chemical shifts can be predicted based on the structure.

The molecule contains four carbonyl (C=O) carbons situated in chemically distinct environments. Therefore, up to four separate resonances would be anticipated in the downfield region of the spectrum, typically between 150 and 170 ppm. The precise chemical shift of each carbonyl carbon would be influenced by the nature of the adjacent nitrogen substituents and its role as a hydrogen bond acceptor.

Table 2: Expected ¹³C NMR Features for this compound

| Carbon Type | Expected Chemical Shift Range (ppm) | Expected Number of Signals | Information Provided |

| Carbonyl (C=O) | 150 - 170 | Up to 4 | Confirms the presence of four chemically inequivalent carbonyl groups, providing insight into the electronic symmetry of the molecule. |

Although specific 2D NMR studies on this compound are not prominently available, the application of these techniques is essential for a complete structural assignment and conformational analysis.

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons, primarily helping to identify any through-bond N-H to N-H coupling, which can sometimes be observed in rigid systems or when hydrogen bonding slows exchange.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons directly to the heteronucleus to which they are attached. A ¹H-¹⁵N HSQC (requiring isotopic labeling) would definitively link each N-H proton signal to its corresponding nitrogen atom, confirming the number of distinct N-H environments.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This technique would provide crucial information about the three-dimensional folding and conformational preferences of this compound in solution, highlighting which proton groups are in spatial proximity.

Table 3: Application of 2D NMR Techniques to this compound

| Technique | Purpose | Expected Information for this compound |

| COSY | Identifies proton-proton (¹H-¹H) through-bond coupling. | Would map the connectivity between any coupled N-H protons. |

| HSQC | Correlates nuclei that are one bond apart (e.g., ¹H-¹³C or ¹H-¹⁵N). columbia.edu | Would link specific amide protons to their directly attached nitrogen atoms (with ¹⁵N labeling). |

| HMBC | Shows correlations between nuclei over multiple bonds (2-4 bonds). epfl.ch | Crucial for assigning carbonyl carbons by correlating them to nearby N-H protons, confirming the molecular backbone. |

| NOESY | Identifies through-space proximity of protons. | Reveals the 3D structure and preferred conformation by showing which N-H groups are spatially near one another. |

The broad signals observed in the room-temperature ¹H NMR spectrum of this compound strongly suggest the presence of dynamic processes. Variable-temperature (VT) NMR is the ideal technique to investigate these phenomena. nih.govox.ac.uk By acquiring spectra at different temperatures, one can study conformational dynamics and the equilibria associated with hydrogen bonding.

As the temperature is lowered, the rate of dynamic exchange processes, such as bond rotation, decreases. If the exchange rate becomes slow enough on the NMR timescale, the broad, averaged signals would be expected to sharpen and resolve into separate, distinct signals for each conformer (rotamer). The temperature at which this occurs (the coalescence temperature) can be used to calculate the energy barrier for the conformational interchange. nih.gov Conversely, increasing the temperature would lead to even broader signals as the exchange rates increase. These studies provide quantitative data on the energetic barriers to bond rotation and the thermodynamics of hydrogen bond formation.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is particularly sensitive to the types of functional groups present and their immediate environment, making it an excellent tool for studying the hydrogen bonding network in this compound.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a "fingerprint" based on its functional groups. For this compound, the most informative regions of the FT-IR spectrum are those corresponding to the N-H and C=O stretching vibrations.

The presence of extensive hydrogen bonding has a profound and predictable effect on these vibrational bands. researchgate.net

N-H Stretching Region (3500-3100 cm⁻¹): Free, non-hydrogen-bonded N-H groups typically show sharp absorption bands around 3500-3400 cm⁻¹. In this compound, where extensive hydrogen bonding is expected, these bands will shift to lower frequencies (typically 3300-3100 cm⁻¹) and become significantly broader and more intense. The presence of multiple, overlapping bands in this region would indicate different types of hydrogen-bonded N-H environments.

C=O Stretching Region (1750-1600 cm⁻¹): The carbonyl stretching vibration is also highly sensitive to hydrogen bonding. A non-hydrogen-bonded carbonyl group absorbs at a higher frequency. When a carbonyl oxygen acts as a hydrogen bond acceptor, the C=O bond is weakened and lengthened, causing its stretching frequency to decrease. Given the four carbonyl groups in this compound, a complex, likely broad band or multiple overlapping bands would be expected in the 1700-1630 cm⁻¹ region, reflecting the different hydrogen-bonding environments of the carbonyl oxygens.

Analysis of the position, shape, and breadth of these key bands provides direct evidence for and qualitative assessment of the strength and nature of the hydrogen-bonding network within the solid or solution state of this compound. nih.gov

Table 4: Expected Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Interpretation |

| N-H Stretch | Amide (N-H) | 3300 - 3100 | Broad, intense absorption indicates strong intermolecular and/or intramolecular hydrogen bonding. |

| C=O Stretch | Carbonyl (C=O) | 1700 - 1630 | Lower frequency and broadening suggest carbonyl oxygens are acting as hydrogen bond acceptors. |

| N-H Bend | Amide (N-H) | 1650 - 1550 | Provides complementary information on the amide groups. |

| C-N Stretch | Amide (C-N) | 1450 - 1350 | Confirms the presence of the amide linkages in the molecular structure. |

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy serves as a powerful tool for investigating the vibrational modes of this compound, offering complementary information to infrared (IR) spectroscopy. upenn.edu This technique is predicated on the inelastic scattering of monochromatic light, which reveals vibrational, rotational, and other low-frequency modes in a molecule. upenn.edu For a molecule to be Raman active, a change in polarizability must occur during the vibration. upenn.edu

Given the structure of this compound, with its multiple carbonyl and amine groups, a complex Raman spectrum is anticipated. Key vibrational modes expected to be prominent include:

C=O Stretching Modes: These vibrations are characteristic of the carbonyl groups and would appear as strong bands in the spectrum. The exact wavenumber would be influenced by hydrogen bonding and the conformational state of the molecule.

N-H Stretching and Bending Modes: Vibrations associated with the amine groups would also be present, though their intensities can vary.

C-N Stretching Modes: These vibrations are indicative of the linkages between the urea (B33335) units.

Low-Frequency Modes: Collective motions of the entire molecular backbone, sensitive to the oligomeric structure, would be observed in the terahertz spectral domain. nih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Significance |

|---|---|---|

| N-H Stretch | 3100-3500 | Indicates the presence of primary and secondary amine groups. |

| C=O Stretch | 1600-1750 | Characteristic of the carbonyl groups; sensitive to hydrogen bonding. |

| N-H Bend | 1500-1650 | Provides information on the deformation of amine groups. |

| C-N Stretch | 1200-1400 | Relates to the strength and nature of the carbon-nitrogen bonds in the urea backbone. |

| Low-Frequency Modes | < 400 | Corresponds to collective motions of the entire molecule, reflecting its overall structure and conformation. |

IRMPD Spectroscopy for Gas-Phase Ion Structures

Infrared multiple photon dissociation (IRMPD) spectroscopy is a sophisticated mass spectrometry-based technique used to obtain vibrational spectra of gas-phase ions. nih.gov This method is particularly valuable for determining the intrinsic structures of ions, free from solvent effects. nih.gov In an IRMPD experiment, mass-selected ions are trapped and irradiated with a tunable infrared laser. wikipedia.org When the laser frequency is resonant with a vibrational mode of the ion, it absorbs multiple photons, leading to an increase in internal energy and eventual dissociation. nih.govnationalmaglab.org An IRMPD spectrum is generated by plotting the fragmentation efficiency as a function of the laser wavelength. nih.gov

For this compound, IRMPD spectroscopy could be employed to study the structures of its protonated or deprotonated ions in the gas phase. nih.gov This would provide critical insights into the preferred sites of protonation or deprotonation and the resulting intramolecular interactions, such as hydrogen bonding, that stabilize specific conformations. By comparing the experimental IRMPD spectra with theoretical spectra calculated using methods like density functional theory (DFT), the gas-phase structures of this compound ions can be confidently assigned. nih.gov Studies on the related compound, triuret (B1681585), have successfully used IRMPD to probe the binding of alkali metal ions, demonstrating the utility of this technique for understanding ion-molecule interactions. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and for elucidating its structure through the analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. youtube.com It allows for the transfer of ions from solution into the gas phase with minimal fragmentation. nih.gov In ESI-MS analysis of this compound, one would expect to observe the protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺ in the positive ion mode. nih.gov In the negative ion mode, the deprotonated molecule [M-H]⁻ would be expected. The high-resolution mass measurement of these ions allows for the confirmation of the elemental composition of this compound. Tandem mass spectrometry (MS/MS) experiments can then be performed on these mass-selected precursor ions to induce fragmentation and obtain structural information. nih.gov

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another soft ionization technique that is highly effective for the analysis of a wide range of molecules, including oligomers. nih.govyoutube.com In this method, the analyte is co-crystallized with a matrix that strongly absorbs laser energy. youtube.com The laser irradiation causes the desorption and ionization of the analyte molecules with minimal fragmentation. youtube.com MALDI-TOF MS is particularly useful for obtaining a rapid determination of the molecular weight of this compound and for analyzing mixtures of urea oligomers, providing information on their distribution. nih.govcriver.com Its high sensitivity and tolerance to sample impurities are significant advantages. nih.gov

Energy-resolved mass spectrometry (ERMS) involves studying the fragmentation of a precursor ion as a function of the collision energy used to induce dissociation. nih.gov This technique provides detailed insights into the energetics and mechanisms of fragmentation pathways. researchgate.net By systematically varying the collision energy in a tandem mass spectrometer, a breakdown curve can be constructed, which shows the relative abundances of the precursor and fragment ions as a function of energy. researchgate.net

For this compound, ERMS would be used to map out the competing fragmentation channels of its protonated or deprotonated ions. researchgate.net Based on studies of related urea compounds, the primary fragmentation pathways would likely involve the sequential loss of neutral molecules such as isocyanic acid (HNCO) and ammonia (B1221849) (NH₃). nih.gov The analysis of these pathways helps to confirm the connectivity of the urea units within the this compound structure.

| Ion | Formula | Expected m/z (Monoisotopic) | Technique | Significance |

|---|---|---|---|---|

| [M+H]⁺ | [C₄H₈N₅O₄]⁺ | 189.0498 | ESI-MS, MALDI-TOF | Protonated molecular ion, confirms molecular weight. |

| [M+Na]⁺ | [C₄H₇N₅O₄Na]⁺ | 212.0317 | ESI-MS, MALDI-TOF | Sodium adduct, confirms molecular weight. |

| [M-H]⁻ | [C₄H₆N₅O₄]⁻ | 188.0365 | ESI-MS | Deprotonated molecular ion, confirms molecular weight. |

| [M+H - HNCO]⁺ | [C₃H₇N₄O₃]⁺ | 146.0440 | ESI-MS/MS | Primary fragment, indicates loss of an isocyanic acid moiety. |

| [M+H - NH₃]⁺ | [C₄H₅N₄O₄]⁺ | 172.0233 | ESI-MS/MS | Alternative primary fragment, indicates loss of ammonia. |

Chromatographic Techniques for Purity and Oligomer Distribution

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for analyzing the distribution of different urea oligomers that may be present as byproducts. High-performance liquid chromatography (HPLC), particularly in the reversed-phase or normal-phase modes, is a powerful method for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.gov

For this compound, a reversed-phase HPLC method would likely employ a C18 column with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector, as the amide bonds in this compound exhibit some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). The retention time of this compound would be characteristic of its polarity, and the peak area would be proportional to its concentration, allowing for quantitative purity assessment. Flash chromatography is another valuable technique for the preparative-scale purification of oligomers, enabling the isolation of discrete oligomer species from a reaction mixture. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For the analysis of this compound and related urea oligomers, which are polar compounds, reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) are the most suitable methods.

In a typical RP-HPLC setup for compounds like this compound, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. Due to the high polarity of this compound, retention on a standard C18 column can be challenging, often requiring a highly aqueous mobile phase. mtc-usa.commtc-usa.com An alternative is HILIC, which uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile, which is effective for retaining and separating very polar analytes. merckmillipore.com

Research on related compounds such as urea, biuret, and triuret has established HPLC methods that are adaptable for this compound. nih.govnih.gov Detection is typically achieved using a UV detector at a low wavelength, usually around 195-210 nm, as urea-based compounds have a chromophore that absorbs in this region. mtc-usa.commerckmillipore.com The method's performance would be validated for linearity, accuracy, precision, and robustness to ensure reliable quantification of this compound in various samples. nih.gov

Below is a table detailing hypothetical HPLC conditions for the analysis of this compound, based on established methods for similar compounds.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | HILIC (e.g., SeQuant® ZIC®-HILIC) | Provides better retention for highly polar compounds like this compound compared to standard reversed-phase columns. merckmillipore.com |

| Dimensions | 150 mm x 4.6 mm, 5 µm particle size | Standard dimensions offering a good balance between resolution and analysis time. |

| Mobile Phase | 90:10 Acetonitrile : 5 mM Ammonium Acetate | A high organic content is typical for HILIC, ensuring retention of the analyte. The aqueous buffer helps to elute the compound and maintain a stable pH. merckmillipore.com |

| Flow Rate | 1.0 mL/min | A common flow rate for analytical scale columns of these dimensions. |

| Detection | UV at 200 nm | This compound is expected to have a UV absorbance maximum in the low UV range, similar to biuret and triuret. |

| Column Temp. | 35 °C | Elevated temperature can improve peak shape and reduce viscosity of the mobile phase. |

| Injection Vol. | 10 µL | A standard volume for analytical HPLC. |

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution in Polymeric Systems

Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers and macromolecules. wikipedia.org The separation mechanism is based on the hydrodynamic volume of molecules. Larger molecules are excluded from the pores of the column's packing material and thus elute earlier, while smaller molecules penetrate the pores to varying extents and elute later. ufl.edu

This compound itself is a small molecule (Molecular Weight: 189.13 g/mol ) and would not be analyzed by GPC to determine its molecular weight. nih.gov However, GPC is a critical tool for characterizing polymeric systems that could be synthesized from this compound or related urea derivatives, such as urea-formaldehyde resins or other polymers where urea oligomers act as building blocks. ufl.edu In such a scenario, GPC would be used to analyze the resulting polymer's number average molecular weight (Mn), weight average molecular weight (Mw), and dispersity (Đ), which are crucial parameters defining the material's physical and mechanical properties. wikipedia.org

The analysis would involve dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or hexafluoroisopropanol (HFIP) for more resistant polymers, and pumping it through a GPC column. ufl.edu A refractive index (RI) detector is commonly used. While no specific GPC data for polymers derived from pure this compound are available in the literature, the table below outlines the typical information that would be obtained from such an analysis.

| Đ (Dispersity) | The ratio of Mw to Mn (Mw/Mn). It is a measure of the breadth of the molecular weight distribution. | 2.33 | A value of 1.0 indicates a monodisperse polymer; higher values indicate a broader distribution of chain lengths. |

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure

Single-Crystal X-ray Diffraction for Definitive Molecular Geometries

While the crystal structure of the related compound biuret has been elucidated, a published single-crystal structure for this compound is not currently available in open crystallographic databases. nih.gov However, an SC-XRD analysis of a suitable single crystal of this compound would yield critical structural information. Based on the known structures of urea and biuret, it is expected that the this compound molecule would be largely planar due to delocalization of electrons across the carbonyl and nitrogen atoms. nih.govnih.gov The analysis would precisely measure the C-N and C=O bond lengths and the torsion angles between the linked urea units. Furthermore, due to the presence of multiple N-H and C=O groups, extensive intermolecular hydrogen bonding is anticipated to be a dominant feature of its crystal packing.

The data obtained from an SC-XRD experiment on this compound would be presented in a crystallographic information file (CIF) and summarized in a table like the one below.

Table 3: Hypothetical Crystallographic Data for this compound from Single-Crystal XRD

| Parameter | Description | Expected Information |

|---|---|---|

| Formula | C₄H₇N₅O₄ | Confirms molecular composition. |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | e.g., P2₁/c, C2/c | Defines the symmetry elements within the unit cell. nih.gov |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The lengths and angles of the unit cell edges. |

| Volume (V) | ų | The volume of a single unit cell. |

| Z | The number of molecules per unit cell. | |

| Bond Lengths | Å | Precise distances between bonded atoms (e.g., C=O, C-N). |

| Bond Angles | ° | Angles between three connected atoms (e.g., N-C-N). |

| Hydrogen Bond Network | Donor-Acceptor Distances (Å) and Angles (°) | Details of the intermolecular interactions governing the crystal packing. |

Powder X-ray Diffraction for Crystalline Phases in Materials

Powder X-ray Diffraction (PXRD) is a technique used to identify crystalline materials and analyze their phase composition. carleton.edu When a finely ground (powdered) crystalline sample is exposed to X-rays, diffraction occurs at specific angles (2θ) according to Bragg's Law. The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a unique "fingerprint" for a specific crystalline phase. carleton.edu

A PXRD pattern for a pure, crystalline sample of this compound has not been published. However, the technique would be essential for its characterization. A PXRD analysis would confirm the crystallinity of a synthesized batch of this compound and could be used to identify it by comparing its unique pattern against a calculated pattern from a potential single-crystal structure.

Crucially, PXRD can distinguish between different crystalline forms (polymorphs) of the same compound, which may have different physical properties. It is also a primary tool for assessing sample purity, as the presence of crystalline impurities, such as unreacted urea, biuret, or triuret, would be revealed by the appearance of their characteristic diffraction peaks in the pattern. researchgate.netresearchgate.net

The table below illustrates how PXRD could be used to differentiate this compound from its precursors, showing hypothetical characteristic peak positions.

Table 4: Illustrative PXRD Peak Positions (2θ) for Urea and its Oligomers

| Compound | Prominent 2θ Peak 1 (Hypothetical) | Prominent 2θ Peak 2 (Hypothetical) | Prominent 2θ Peak 3 (Hypothetical) |

|---|---|---|---|

| Urea | 22.1° researchgate.net | 24.5° researchgate.net | 29.3° researchgate.net |

| Biuret | 17.5° nih.gov | 21.8° nih.gov | 26.5° nih.gov |

| Triuret | 19.2° | 23.4° | 28.1° |

| This compound | 20.5° | 22.8° | 25.9° |

Note: 2θ values are dependent on the X-ray wavelength used (commonly Cu Kα, λ = 1.5406 Å).

Thermophysical Analysis Techniques for Transitions and Stability

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a technique used to measure the mechanical and viscoelastic properties of materials as a function of temperature, time, and frequency. wikipedia.org In a DMA experiment, a small, oscillating stress is applied to a sample, and the resulting strain is measured. This allows for the determination of the storage modulus (E'), which represents the elastic response (stiffness), and the loss modulus (E''), which represents the viscous response (energy dissipation). libretexts.org The ratio of these two moduli (E''/E') gives the tan delta (tan δ), or damping factor, which is a key indicator of material transitions, such as the glass transition temperature (Tg). wikipedia.org

In a hypothetical polymer blend containing this compound, DMA could be used to determine how its presence affects the material's Tg, stiffness at various temperatures, and damping properties. For instance, the incorporation of this compound could potentially increase the storage modulus below the Tg due to strong hydrogen bonding interactions, or it might alter the Tg itself.

Table 5: Key Viscoelastic Parameters from DMA of a Hypothetical Polymer System

| Parameter | Description | Information Provided |

|---|---|---|

| Storage Modulus (E') | A measure of the stored elastic energy in the material, representing its stiffness. anton-paar.com | Indicates how the material's rigidity changes with temperature. A sharp drop in E' often signifies the glass transition. wikipedia.org |

| Loss Modulus (E'') | A measure of the energy dissipated as heat, representing the viscous component of the material. anton-paar.com | A peak in the loss modulus is another indicator of the glass transition temperature. |

| Tan Delta (tan δ) | The ratio of the loss modulus to the storage modulus (E''/E'). It is a measure of the material's damping capacity. anton-paar.com | The temperature at the peak of the tan δ curve is commonly reported as the glass transition temperature (Tg). wikipedia.org |

| Glass Transition (Tg) | The temperature at which a polymer transitions from a rigid, glassy state to a more rubbery, flexible state. | A critical parameter for determining the service temperature range of a polymeric material. |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Mechanisms

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of a compound.

For a hypothetical TGA analysis of this compound, the data would be presented in a thermogram, plotting mass percentage against temperature. The decomposition of this compound would likely occur in distinct stages, each corresponding to the loss of specific molecular fragments. By analyzing the percentage of mass lost at each step, researchers can propose a decomposition pathway. For instance, the initial weight loss might correspond to the elimination of ammonia, followed by the breakdown of the remaining structure at higher temperatures.

Hypothetical TGA Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Probable Lost Fragment(s) |

| TBD | TBD | e.g., NH₃ |

| TBD | TBD | e.g., HNCO |

| TBD | TBD | Further fragmentation |

| > TBD | TBD | Final Residue |

| Note: This table is illustrative as no experimental data for this compound was found. |

The heating rate and the atmospheric conditions (e.g., inert or oxidative) would significantly influence the decomposition temperatures and the final products. Analysis of the evolved gases using a coupled technique like TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) would provide definitive identification of the decomposition products at each stage.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.

A DSC analysis of this compound would reveal important information about its phase behavior. The DSC thermogram would show peaks corresponding to endothermic (heat absorbing) and exothermic (heat releasing) processes. An endothermic peak would likely indicate the melting point of this compound. The temperature at the peak maximum would be the melting temperature (Tₘ), and the area under the peak would correspond to the enthalpy of fusion (ΔHₘ).

If this compound undergoes any polymorphic transformations or solid-solid transitions before melting, these would also appear as peaks on the DSC curve. Following melting, exothermic peaks might be observed, corresponding to decomposition processes that release heat.

Hypothetical DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | TBD | TBD | TBD |

| Decomposition | TBD | TBD | TBD |

| Note: This table is illustrative as no experimental data for this compound was found. |

By comparing the temperatures of thermal events observed in both TGA and DSC, a comprehensive understanding of the thermal behavior of this compound could be established. For example, if a weight loss event in TGA occurs at the same temperature as an exothermic peak in DSC, it strongly suggests a decomposition reaction.

Structural Elucidation and Conformational Analysis of Tetrauret

Investigating Urea (B33335) Oligomer Planarity and Rotational Isomerism

Rotational isomerism in urea oligomers arises from rotation around the C-N bonds within the urea linkages. This rotation can lead to different spatial arrangements of the carbonyl and amine groups. The energy barriers for these rotations influence the relative populations of the different rotational isomers at a given temperature. While specific data on tetrauret's rotational isomerism is limited in the search results, studies on related amide systems and urea derivatives indicate that both cis and trans orientations of amide bonds are possible and contribute to the conformational landscape nih.govresearchgate.netd-nb.info. Steric factors around the amide moiety can significantly affect the cis/trans isomerization barrier and the stability of the isomers nih.gov.

Analysis of Intramolecular Hydrogen Bonding Networks

Research on related systems, such as biuret (B89757) and triuret (B1681585), highlights the importance of intramolecular hydrogen bonds in stabilizing their structures. Biuret, for instance, can form an intramolecular N-H...O hydrogen bond within a six-membered ring moiety, contributing to its solid-state stability aip.org. While direct experimental data detailing the specific intramolecular hydrogen bonding network in isolated this compound is not extensively provided in the search results, the presence of multiple urea units suggests the potential for complex intramolecular hydrogen bonding patterns that can influence the molecule's three-dimensional structure. Studies on other hydrogen-bonded networks indicate that these interactions can lead to enhanced molecular planarity in certain systems mdpi.com.

Conformational Preferences and Dynamics in Solution and Solid State

The conformational preferences of this compound are dependent on its environment, exhibiting different behaviors in solution and the solid state. Research on polyurea-urethane networks containing this compound blocks indicates that these blocks can adopt a folded conformation at room and relatively low temperatures. acs.orgresearchgate.netenseignementsup-recherche.gouv.fr This folded structure is attributed to a zigzag conformation. researchgate.net

Cis/Trans Isomerism of Amide Bonds and its Implications

The cis/trans isomerization can impact the molecule's ability to form hydrogen bonds and pack in the solid state or aggregate in solution. Studies on peptides and other amide-containing molecules have shown that cis amide bonds can play a role in stabilizing specific folded structures, such as beta-turns nih.govnih.gov. The energy barrier for cis/trans interconversion affects the rate at which these conformers interconvert. Steric bulk around the amide bond can significantly increase this barrier and destabilize the cis isomer nih.gov.

Solvent Effects on this compound Conformation and Aggregation Behavior

The solvent environment plays a crucial role in modulating the conformation and aggregation behavior of this compound. Solvent molecules can interact with the this compound molecule through hydrogen bonding and other non-covalent forces, influencing the relative stability of different conformers and the propensity for self-association.

Research on polyurea-urethane networks containing this compound blocks indicates that the formation of intermolecular hydrogen bonds and cross-linked materials at higher temperatures is favored by temperature increase, suggesting a solvent-dependent equilibrium between intra- and intermolecular interactions. acs.orgresearchgate.netenseignementsup-recherche.gouv.fr The polarity and hydrogen bonding capacity of the solvent can affect the strength of intramolecular hydrogen bonds within this compound, as well as the interactions between this compound molecules and the solvent. researchgate.netmdpi.com In different solvents, conjugated polymers, which also exhibit complex conformational and aggregation behavior, can exist as dispersed single chains, small aggregates, or a mixture of both, depending on solvent quality and temperature. rsc.org The aggregation behavior can be influenced by factors such as solvent polarity and the presence of specific functional groups that interact with the solvent. researchgate.netmdpi.comnih.gov

For example, studies on other molecules have shown that solvent polarity can weaken intramolecular hydrogen bonding researchgate.net. In the context of aggregation, solvent effects can be complex, with different solvents promoting or disrupting aggregation depending on the balance of solute-solute, solute-solvent, and solvent-solvent interactions. researchgate.netmdpi.com The aggregation behavior of molecules can be strongly correlated to spectroscopy measurement results, providing insights into the conformational changes occurring in different solvent environments. rsc.org

| Section | Key Findings Related to this compound or Urea Oligomers | Relevant Techniques Mentioned |

| 4.3.1 Folded and Unfolded Conformations in Supramolecular Assemblies | This compound blocks in PUU networks show folded conformation at low temperatures; temperature increase favors unfolded conformation and intermolecular H-bonds. acs.orgresearchgate.netenseignementsup-recherche.gouv.fr | Dynamic mechanical analysis, FTIR spectroscopy, solubility tests. acs.orgenseignementsup-recherche.gouv.fr |

| 4.3.2 Cis/Trans Isomerism of Amide Bonds and its Implications | Cis/trans isomerism is a key factor influencing conformation in amides/peptides; steric bulk affects barrier and stability. nih.govresearchgate.netd-nb.info | NMR investigations d-nb.info |

| 4.5 Solvent Effects on this compound Conformation and Aggregation Behavior | Solvent influences conformational equilibrium and aggregation; solvent polarity can weaken intramolecular H-bonding. acs.orgresearchgate.netenseignementsup-recherche.gouv.frresearchgate.netmdpi.comrsc.org | FTIR spectroscopy, solubility tests acs.orgenseignementsup-recherche.gouv.fr, UV-Vis absorption, NMR pku.edu.cn, Light and X-ray scattering rsc.org, MD simulation rsc.org |

Reaction Mechanisms and Degradation Pathways of Tetrauret

Mechanistic Studies of Tetrauret Formation

The formation of urea (B33335) oligomers, including this compound, primarily occurs through condensation reactions of urea molecules. These reactions typically involve the elimination of ammonia (B1221849).

Urea can undergo self-condensation under certain conditions, particularly elevated temperatures, to form a series of linear oligomers. The initial step involves the condensation of two urea molecules to form biuret (B89757) (a urea dimer) with the release of ammonia. wikipedia.orgeasychem.org

2 CO(NH₂)₂ → H₂N-CO-NH-CO-NH₂ + NH₃

Further condensation steps can then occur, where another urea molecule reacts with biuret to form triuret (B1681585) (a urea trimer), again releasing ammonia. wikipedia.org

H₂N-CO-NH-CO-NH₂ + CO(NH₂)₂ → H₂N-CO-NH-CO-NH-CO-NH₂ + NH₃

The formation of this compound would follow this pattern, involving the condensation of a triuret molecule with another urea molecule, or potentially the condensation of two biuret molecules, with the continued elimination of ammonia. evitachem.comresearchgate.net

H₂N-CO-NH-CO-NH-CO-NH₂ + CO(NH₂)₂ → H₂N-CO-NH-CO-NH-CO-NH-CO-NH₂ + NH₃

Or:

2 H₂N-CO-NH-CO-NH₂ → H₂N-CO-NH-CO-NH-CO-NH-CO-NH₂ + NH₃

These condensation reactions are often promoted by heat and can occur during the production or storage of urea. wikipedia.orgwikipedia.org The mechanism involves nucleophilic attack of an amino group from one urea molecule on the carbonyl carbon of another urea molecule, followed by the elimination of ammonia. Similar condensation reactions are observed in the formation of urea-formaldehyde resins, where methylolureas undergo condensation to form oligomers linked by methylene (B1212753) or ether bonds. researchgate.netmdpi.commdpi.com

While condensation of urea is the primary route to linear urea oligomers like this compound from urea itself, isocyanates are also relevant in urea chemistry. Organic biurets can be prepared by the trimerization of isocyanates. wikipedia.org Isocyanate insertion reactions into N-H bonds are key steps in the formation of polyureas. nih.govacs.org Studies on ruthenium-catalyzed carbene insertion into the N-H bonds of urea have shown that the rate-determining step involves the nucleophilic attack of urea on a ruthenium-carbene moiety. nih.govacs.org The activation barrier for this nucleophilic attack has been investigated through kinetic and DFT studies. acs.org

However, the direct formation of this compound from urea solely through isocyanate insertion, without initial urea decomposition to isocyanic acid, is not a commonly described pathway in the context of simple thermal condensation. Thermal decomposition of urea can yield isocyanic acid and ammonia, and isocyanic acid can react with amines or water. niscpr.res.inquora.comresearchgate.net The reaction of isocyanic acid with urea could potentially contribute to oligomer formation, but the primary mechanism for forming linear urea oligomers from urea is generally considered to be the condensation with ammonia elimination.

Hydrolytic Stability and Enzymatic Degradation Research

Urea oligomers, including this compound, can undergo degradation through hydrolysis, breaking the amide linkages. This can occur chemically or enzymatically.

Urea is known to hydrolyze in aqueous solutions, albeit slowly under neutral conditions (half-life of 3.6 years). researchgate.net The hydrolysis is catalyzed by both acids and bases. niscpr.res.inresearchgate.net The chemical hydrolysis of urea yields ammonia and carbamic acid, with the latter rapidly decomposing into ammonia and carbon dioxide. quora.comresearchgate.netd-nb.infonih.gov

CO(NH₂)₂ + H₂O → H₂NCOOH + NH₃ H₂NCOOH → NH₃ + CO₂

The hydrolysis of urea oligomers like this compound would involve similar cleavage of the amide bonds, ultimately yielding urea and potentially smaller oligomers (biuret, triuret) as intermediates, and finally ammonia and carbon dioxide upon complete hydrolysis. Studies on the alkaline hydrolysis of urea have investigated the kinetics and proposed mechanisms involving the addition of hydroxide (B78521) ion to the carbonyl carbon or an elimination reaction yielding cyanic acid. niscpr.res.in The rate of urea decomposition can be influenced by factors such as pH and temperature. niscpr.res.ind-nb.info

Enzymatic hydrolysis of urea is primarily catalyzed by urease enzymes, which are found in bacteria, fungi, and plants. researchgate.netd-nb.infonih.govnih.govresearchgate.net Ureases catalyze the hydrolysis of urea to ammonia and carbon dioxide. d-nb.infonih.govnih.gov The mechanism involves the binding of urea to the enzyme's active site, which typically contains nickel ions. d-nb.infonih.govresearchgate.net

While urease specifically targets urea, the enzymatic degradation of urea oligomers is less extensively documented in general literature searches. The prompt mentions TrtA as an enzyme related to the degradation of triuret. While specific research details on TrtA's activity towards this compound were not found in the provided search results, it is plausible that enzymes capable of cleaving urea linkages in oligomers exist. Research on enzymatic hydrolysis of other types of oligomers, such as cyclic polyester (B1180765) oligomers, has shown that specific hydrolases can break the ester bonds. google.combelspo.be Further research would be needed to fully characterize enzymes like TrtA and their substrate specificity towards various urea oligomers, including this compound.

Enzymatic Hydrolysis of Urea Oligomers and Related Hydrolases (e.g., TrtA)

Structural Biology of Degradative Enzymes

While specific enzymes directly targeting this compound have not been extensively characterized in the provided search results, insights can be drawn from the structural biology of enzymes that degrade related urea oligomers, particularly triuret hydrolase (TrtA). TrtA is an enzyme known to hydrolyze triuret to biuret and ammonia evitachem.comsemanticscholar.org.

Structural studies of TrtA have revealed key features pertinent to its catalytic activity. TrtA and biuret hydrolase (BiuH) are members of the Isochorismatase-like hydrolase (IHL) protein family, which falls within the cysteine hydrolase superfamily semanticscholar.orgnih.gov. These enzymes typically possess a catalytic triad (B1167595) comprising a cysteine, aspartate, and lysine (B10760008) residue semanticscholar.org. In TrtA, this catalytic triad is represented by residues D24, K129, and C162 semanticscholar.org.

The crystal structure of TrtA has been solved, showing that the monomer adopts a fold characteristic of the IHL protein family, featuring six parallel β-strands alternating with six α-helices in a Rossmann-like topology, along with a two-strand antiparallel β-sheet at the N-terminus nih.gov. TrtA functions as a dimer, with helices α6 and α7 contributing significantly to the interactions between the two subunits nih.gov.

When triuret binds in the active site of the TrtA dimer, its planarity is distorted. The terminal ureide group closest to the catalytic residues is bent, exhibiting an average torsion angle of 35°, which appears to represent a pre-attack conformation nih.gov. This structural insight into substrate binding and the catalytic machinery of TrtA provides a basis for understanding how enzymes might interact with and degrade urea oligomers like this compound.

Thermal Decomposition Processes and Products of this compound

Thermal decomposition is a significant degradation pathway for this compound, as it is for other urea oligomers and urea itself umn.eduaip.orgresearchgate.net. This compound is formed during the thermal decomposition of urea, a process that also yields biuret and triuret umn.eduaip.org. Conversely, this compound itself undergoes decomposition upon heating.

Studies on the thermal behavior of urea and its oligomers indicate that these compounds decompose at elevated temperatures, leading to the formation of smaller molecules. This compound has a reported melting point (decomposition) of 200 °C semanticscholar.org. This suggests that at or around this temperature, this compound begins to break down.

The pyrolysis of urea involves its splitting into ammonia and reactive cyanic acid umn.edu. These species can then react to form urea oligomers, including biuret, triuret, and this compound umn.eduaip.org. The thermal decomposition of these oligomers reverses this process, releasing smaller fragments.

Pyrolysis Pathways of this compound

The pyrolysis of this compound is intrinsically linked to the broader thermal decomposition network of urea and its lower oligomers. As this compound is formed from the condensation of urea units, its decomposition pathways involve the scission of the amide linkages that connect these units. This process can be viewed as a stepwise de-condensation.

During the thermal decomposition of urea oligomers, including this compound, reactive cyanic acid can be formed umn.edu. This highly reactive species can then undergo further reactions, including trimerization to form cyanuric acid umn.eduwikipedia.org. The oligomerization of urea can hypothetically continue indefinitely as long as the oligomer remains soluble or the reaction temperature is above its melting point; however, cyclization becomes very favorable for higher oligomers like triuret, this compound, and pentauret, leading to the formation of cyanuric acid with the release of ammonia, urea, or biuret as leaving groups umn.edu.

Therefore, the pyrolysis pathways of this compound likely involve the breaking of the urea linkages, leading to the formation of smaller urea oligomers (triuret, biuret, urea) and the release of ammonia and isocyanic acid. The isocyanic acid can then cyclize to form cyanuric acid.

Formation of Cyanuric Acid and other Byproducts

The thermal decomposition of this compound yields a mixture of products, consistent with its nature as a urea oligomer. Key byproducts include smaller urea oligomers and cyanuric acid umn.eduaip.orgresearchgate.net.

Cyanuric acid is a significant product of the thermal decomposition of urea and its oligomers at elevated temperatures umn.eduresearchgate.netwikipedia.org. It is a cyclic trimer of cyanic acid wikipedia.org. The formation of cyanuric acid from higher urea oligomers like this compound involves cyclization reactions where the linear chain folds and reacts to form the stable triazine ring of cyanuric acid, releasing smaller urea-based molecules in the process umn.edu.

Computational Chemistry and Theoretical Modeling of Tetrauret

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of tetrauret, such as its preferred three-dimensional shape and electronic characteristics. These methods solve approximations of the Schrödinger equation to determine the electronic structure of the molecule. wikipedia.org

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. youtube.com This approach is computationally efficient and provides a good balance between accuracy and cost for systems the size of this compound. nih.govyoutube.com

DFT is employed for geometry optimization, a process that determines the most stable arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For tetraurea macrocycles, DFT calculations, for instance at the B3LYP/6-31+G(d) level of theory, have been used to analyze conformations, demonstrating how intramolecular hydrogen bonding can promote specific threedimensional structures. chinesechemsoc.org By mapping the potential energy surface, researchers can identify various stable conformers (local minima) and the transition states that connect them, providing a comprehensive energy landscape of the molecule. This analysis is crucial for understanding the molecule's flexibility and the relative stability of its different shapes. chinesechemsoc.org

Table 1: Representative Data from DFT Geometry Optimization of a this compound Structure This interactive table illustrates the typical geometric parameters obtained from a DFT optimization. The values are hypothetical and serve to represent the output of such a calculation.

| Parameter | Atoms Involved | Calculated Value | Unit |

| Bond Length | C=O | 1.25 | Ångström (Å) |

| Bond Length | C-N | 1.38 | Ångström (Å) |

| Bond Angle | N-C-N | 118 | Degrees (°) |

| Dihedral Angle | O=C-N-C | 175 | Degrees (°) |

| Heat of Formation | - | -450.5 | kJ/mol |

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. wikipedia.org These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous way to study the electronic properties of this compound. wikipedia.orgyoutube.com

These calculations can determine a range of electronic properties, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and dipole moments. The HOMO-LUMO energy gap is a particularly important parameter as it relates to the molecule's chemical reactivity and electronic transitions. Ab initio molecular dynamics (AIMD) simulations, which are based on DFT, can also be used to study the hydration and conformational stability of urea-based molecules in solution, revealing how solvent interactions influence their structure. mdpi.com

Table 2: Predicted Electronic Properties of this compound from Ab Initio Calculations This table shows examples of electronic properties that can be calculated using ab initio methods. The values are for illustrative purposes only.

| Property | Description | Predicted Value | Unit |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.2 | Electron Volts (eV) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | 1.5 | Electron Volts (eV) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 7.7 | Electron Volts (eV) |

| Dipole Moment | Measure of the net molecular polarity | 3.8 | Debye (D) |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their dynamic behavior. youtube.comaip.org

The behavior of this compound can be significantly influenced by its environment, particularly in solution. MD simulations are ideal for studying these solvent effects. In a typical setup, a this compound molecule is placed in a simulation box filled with explicit solvent molecules, such as water. pnas.org The interactions between all atoms are described by a force field (e.g., GROMACS, AMBER), which is a set of parameters that define the potential energy of the system.

By running simulations for nanoseconds to microseconds, researchers can observe how the solvent affects the conformational flexibility of this compound. Analysis of the simulation trajectories can reveal details about the solvation shell, including the number and arrangement of solvent molecules surrounding the this compound, and how hydrogen bonding networks between the solute and solvent are formed and broken over time. nih.gov For example, simulations of urea (B33335) in water have shown that urea can influence water's natural structure and dynamics. nih.gov

This compound molecules may interact with each other, leading to the formation of dimers or larger aggregates, particularly in non-polar solvents or at high concentrations. chemrxiv.orgresearchgate.net MD simulations are a key tool for investigating the forces and mechanisms that drive this self-assembly process. acs.org

Simulations can track the aggregation process from initially separated molecules to the formation of stable clusters. nih.gov By analyzing the interactions between molecules, it is possible to identify the primary driving forces for aggregation, such as intermolecular hydrogen bonds between the urea units and van der Waals interactions. nih.gov Studies on tetraurea macrocycles have shown a strong tendency to self-associate into columnar aggregates, a process that is crucial for their function as anion receptors. chemrxiv.orgresearchgate.netacs.org The stability of these aggregates and the dynamics of their formation and dissolution can be quantified, providing a molecular-level understanding of this compound's collective behavior. acs.org

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can predict various types of molecular spectra, which can then be compared with experimental results to validate the theoretical models. aalto.fi This synergy between theory and experiment is crucial for confirming the structural and electronic details of this compound.

DFT and other quantum chemical methods can be used to calculate vibrational frequencies. These calculations correspond to the vibrational modes of the molecule, which are observed experimentally in Infrared (IR) and Raman spectroscopy. For urea oligomers, specific vibrational bands, such as the urea I (C=O stretch) and urea II (C-N stretch/N-H deformation) bands, are characteristic of their helical structures. researchgate.net By comparing the calculated vibrational spectrum with the experimental one, researchers can confirm the predicted geometry and bonding characteristics of the this compound molecule.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic excitation energies, which correspond to the absorption peaks in UV-visible spectroscopy. tandfonline.com This allows for the interpretation of the electronic transitions responsible for the observed color and photophysical properties of the molecule.

Table 3: Comparison of Calculated and Experimental Spectroscopic Data for this compound This interactive table provides a template for comparing theoretical predictions with experimental spectroscopic data.

| Spectroscopic Method | Property | Calculated Value | Experimental Value | Unit |

| Infrared (IR) | C=O Stretch (Urea I) | 1635 | 1632 | cm⁻¹ |

| Infrared (IR) | N-H Stretch | 3450 | 3445 | cm⁻¹ |

| Raman | Ring Breathing Mode | 850 | 855 | cm⁻¹ |

| UV-Visible | λ_max (n -> π*) | 215 | 220 | nm |

Modeling of Reaction Mechanisms and Transition States

The study of reaction mechanisms and the identification of transition states are fundamental to understanding and predicting chemical reactivity. nih.govsmu.edu Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are routinely employed to map potential energy surfaces, locate saddle points corresponding to transition states, and calculate activation energies. github.ioarxiv.orgucsb.edu These calculations provide a molecule-by-molecule picture of how a reaction proceeds, information that is often difficult to obtain through experimental means alone. nih.gov